3-biphenyl-4'-fluoro-acetic acid
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Overview
Description
2-(4’-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of biphenyl, where a fluorine atom is substituted at the 4’ position and an acetic acid group is attached to the 3-yl position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Grignard Reaction: The carboxylic acid is then subjected to a Grignard reaction using methylmagnesium bromide to form the corresponding acetic acid derivative.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid may involve large-scale Grignard reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4’-Fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2-(4’-Fluoro-[1,1’-biphenyl]-3-yl)ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4’-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe molecule for studying enzyme-substrate interactions and receptor binding affinities.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4’-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory pathways, modulating their activity.
Pathways Involved: It may inhibit the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but with the acetic acid group at the 4-yl position.
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid: Similar structure but with the acetic acid group at the 2-yl position.
2-(4’-Chloro-[1,1’-biphenyl]-3-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-(4’-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid is unique due to the specific positioning of the fluorine atom and the acetic acid group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHXYIKRLCYNJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362709 |
Source
|
Record name | 3-biphenyl-4'-fluoro-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327107-49-3 |
Source
|
Record name | 3-biphenyl-4'-fluoro-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 327107-49-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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